molecular formula C14H21N3O B8757361 1-(4-aminophenyl)-N,N-dimethylpiperidine-4-carboxamide

1-(4-aminophenyl)-N,N-dimethylpiperidine-4-carboxamide

Cat. No. B8757361
M. Wt: 247.34 g/mol
InChI Key: PEBGJRRIYGSNNQ-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of N,N-dimethyl-1-(4-nitrophenyl)piperidine-4-carboxamide (2.5 g, 9.01 mmol) and 0.3 g of Pd/C in 20 mL of MeOH, under H2, was stirred at room temperature for 5 hours. The mixture was filtered, and the volatiles were removed in vacuo to give 1.9 g of 1-(4-aminophenyl)-N,N-dimethylpiperidine-4-carboxamide.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[C:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)=[O:4]>CO.[Pd]>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([N:8]2[CH2:9][CH2:10][CH:5]([C:3]([N:2]([CH3:20])[CH3:1])=[O:4])[CH2:6][CH2:7]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CN(C(=O)C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCC(CC1)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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